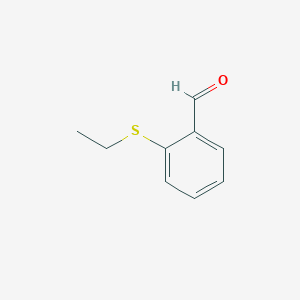

2-(Ethylsulfanyl)benzaldehyde

Descripción

2-(Ethylsulfanyl)benzaldehyde is an organosulfur compound characterized by a benzaldehyde backbone substituted with an ethylsulfanyl (–S–C₂H₅) group at the 2-position. Its molecular formula is C₉H₁₀OS, with a molar mass of 166.24 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic systems and metal coordination complexes.

Key synthetic applications include its reduction to [2-(ethylsulfanyl)phenyl]methanol derivatives using sodium borohydride (NaBH₄) under mild conditions (0 °C, methanol solvent), as demonstrated in the reduction of 5-chloro-2-(ethylsulfanyl)benzaldehyde . The ethylsulfanyl group enhances electron density at the aromatic ring via resonance and inductive effects, influencing both reactivity and stability in subsequent transformations.

Propiedades

IUPAC Name |

2-ethylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPHHWXZMVMABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517641 | |

| Record name | 2-(Ethylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53606-33-0 | |

| Record name | 2-(Ethylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanyl)benzaldehyde typically involves the introduction of an ethylsulfanyl group to a benzaldehyde precursor. One common method is the nucleophilic substitution reaction where benzaldehyde is treated with ethylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods: Industrial production of 2-(Ethylsulfanyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Aldol Condensation

The aldehyde group enables participation in aldol reactions. For example, under basic conditions (e.g., NaOH), 2-(ethylsulfanyl)benzaldehyde can undergo condensation with ketones like acetone to form α,β-unsaturated carbonyl compounds.

Mechanism :

-

Enolate Formation : Base deprotonates the α-hydrogen of the ketone.

-

Nucleophilic Attack : Enolate attacks the aldehyde carbonyl.

-

Dehydration : Elimination of water forms the conjugated enone.

Example Reaction :

2-(Ethylsulfanyl)benzaldehyde + Acetone → (E)-3-(2-(Ethylsulfanyl)phenyl)acrylaldehyde

Conditions :

| Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH | Ethanol | Reflux | 70–85 | |

| K₂CO₃ | Water | RT | 65–78 |

The ethylsulfanyl group slightly deactivates the aromatic ring but does not hinder enolate formation due to the aldehyde's inherent reactivity .

Wittig Reaction

The aldehyde reacts with phosphorus ylides to form alkenes. The ethylsulfanyl group may influence stereoselectivity via steric effects.

General Reaction :

Ph₃P=CHR + 2-(Ethylsulfanyl)benzaldehyde → (E/Z)-Styrene derivative

Conditions :

| Ylide Type | Solvent | Temperature | E/Z Ratio | Reference |

|---|---|---|---|---|

| Ph₃P=CHCO₂Et | THF | Reflux | 3:1 |

The bulky ylide favors the trans (E) isomer due to reduced steric clash with the ortho substituent .

Schiff Base Formation

The aldehyde reacts with primary amines to form imines, useful in coordination chemistry and pharmaceutical synthesis.

Example :

2-(Ethylsulfanyl)benzaldehyde + Aniline → N-(2-(Ethylsulfanyl)benzylidene)aniline

Conditions :

| Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Glacial AcOH | Ethanol | 4–6 | 80–92 |

The ethylsulfanyl group stabilizes the imine via resonance, enhancing reaction efficiency .

Oxidation Reactions

The ethylsulfanyl group can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using oxidizing agents like H₂O₂ or mCPBA.

Reaction Pathway :

-

Sulfoxide Formation :

2-(Ethylsulfanyl)benzaldehyde + H₂O₂ → 2-(Ethylsulfinyl)benzaldehyde -

Sulfone Formation :

2-(Ethylsulfinyl)benzaldehyde + H₂O₂ → 2-(Ethylsulfonyl)benzaldehyde

Conditions :

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂ | 0–25°C | Sulfoxide | 75–88 |

| mCPBA | CHCl₃ | RT | Sulfone | 90–95 |

Sulfone derivatives exhibit enhanced electrophilicity at the aldehyde group .

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring (due to -S-CH₂CH₃) undergoes electrophilic substitution, favoring para/ortho positions.

Example : Nitration

2-(Ethylsulfanyl)benzaldehyde + HNO₃ → 2-(Ethylsulfanyl)-5-nitrobenzaldehyde

Conditions :

| Nitrating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 60–70 |

The ethylsulfanyl group directs nitration to the para position relative to itself .

Cyclization Reactions

In the presence of amino acids or urea, it participates in multicomponent reactions (e.g., Biginelli reaction analogs).

Example :

2-(Ethylsulfanyl)benzaldehyde + Urea + Ethyl acetoacetate → Dihydropyrimidinone derivative

Conditions :

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HCl/EtOH | Ethanol | Reflux | 65–75 |

The sulfur moiety may stabilize intermediates via non-covalent interactions .

Comparison with Analogues

| Compound | Reactivity with Aldehyde | Key Difference |

|---|---|---|

| 2-Methoxybenzaldehyde | Higher electrophilicity | -OCH₃ is stronger EDG |

| 2-(Methylsulfanyl)benzaldehyde | Similar reactivity | Smaller alkyl group |

| 2-Nitrobenzaldehyde | Lower electrophilicity | -NO₂ is strong EWG |

Aplicaciones Científicas De Investigación

Organic Synthesis

Schiff Base Reactions

2-(Ethylsulfanyl)benzaldehyde can be utilized in Schiff base reactions, which are crucial for synthesizing various nitrogen-containing compounds. These reactions involve the condensation of aldehydes with amines to form imines, which can further react to yield diverse products. For example, it has been shown that using 2-(ethylsulfanyl)benzaldehyde in conjunction with aniline derivatives yields high-efficiency products under mild conditions. The yields can reach up to 85%, indicating its effectiveness as a starting material in complex organic syntheses .

Table 1: Yields of Schiff Base Reactions Using 2-(Ethylsulfanyl)benzaldehyde

| Reactants | Solvent | Yield (%) |

|---|---|---|

| Aniline + 2-(Ethylsulfanyl)benzaldehyde | DCM | 85 |

| Aniline + 4-methyl-2-(ethylsulfanyl)benzaldehyde | Ethanol | 78 |

| Aniline + 4-hydroxy-2-(ethylsulfanyl)benzaldehyde | DMSO | 75 |

Medicinal Chemistry

Anticancer Properties

Research indicates that substituted benzaldehydes, including 2-(ethylsulfanyl)benzaldehyde, exhibit potential anticancer activities. They may sensitize hypoxic tumor cells, which are often resistant to conventional therapies like chemotherapy and radiotherapy. This property is particularly useful in enhancing the efficacy of existing cancer treatments .

Table 2: Anticancer Activity of Substituted Benzaldehydes

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| 2-(Ethylsulfanyl)benzaldehyde | Breast Cancer | Hypoxic sensitization |

| 4-Methoxy-2-(ethylsulfanyl)benzaldehyde | Lung Cancer | Induction of apoptosis |

Materials Science

Synthesis of Functionalized Polymers

The compound has also been explored for its role in developing functionalized polymers. Its reactivity allows it to serve as a building block for creating materials with specific properties, such as improved thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and adhesives that require enhanced performance under various environmental conditions.

Case Studies

Case Study: Synthesis of N-Benzylideneaniline

In a notable study, researchers employed 2-(ethylsulfanyl)benzaldehyde to synthesize N-benzylideneaniline through a Schiff base reaction using Kinnow peel powder as a catalyst. The reaction demonstrated high yields and showcased the compound's utility in eco-friendly synthesis methods .

Case Study Summary Table

Mecanismo De Acción

The mechanism of action of 2-(Ethylsulfanyl)benzaldehyde involves its interaction with various molecular targets. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

2-(Diphenylphosphino)benzaldehyde

- Structural Difference: Replaces the ethylsulfanyl group with a diphenylphosphino (–PPh₂) moiety.

- Reactivity: The phosphino group acts as a stronger electron donor, facilitating coordination with transition metals (e.g., Ni(II), Pd(II)) to form bioactive complexes. For instance, Ni(II) complexes derived from 2-(diphenylphosphino)benzaldehyde exhibit antibacterial and antifungal activity, while Pd(II) complexes show anticancer properties .

- Contrast: Unlike 2-(ethylsulfanyl)benzaldehyde, the bulkier diphenylphosphino group enables templated syntheses for metal-organic frameworks (MOFs), though steric hindrance can complicate ligand formation under certain pH conditions .

Unsubstituted Benzaldehyde

- Structural Difference : Lacks the ethylsulfanyl substituent.

- Physical Properties: Benzaldehyde is more volatile (boiling point: 179 °C vs. >200 °C for 2-(ethylsulfanyl)benzaldehyde) and less polar, making it a weaker candidate for applications requiring controlled solubility or non-volatile intermediates.

- Biological Relevance : Benzaldehyde derivatives are weakly associated with 2-acetyl-1-pyrroline (2-AP), a key aroma compound in foods, but the ethylsulfanyl variant’s role in such associations remains unstudied .

Functional Group Comparisons: Sulfanyl vs. Other Alkyl/Aryl Groups

Reaction Efficiency in Reductive Transformations

A comparative study of NaBH₄-mediated reductions for substituted benzaldehydes reveals:

The ethylsulfanyl group’s electron-donating nature accelerates reduction kinetics compared to electron-withdrawing substituents (e.g., nitro groups).

Actividad Biológica

2-(Ethylsulfanyl)benzaldehyde, a compound characterized by the presence of an ethylthio group attached to a benzaldehyde moiety, has garnered attention in various fields of biological research. Its potential biological activities include antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

- Chemical Formula : C9H10OS

- CAS Number : 53606-33-0

- Molecular Weight : 170.24 g/mol

The structure of 2-(ethylsulfanyl)benzaldehyde can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with sulfur-containing groups, like 2-(ethylsulfanyl)benzaldehyde, exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzaldehyde with thioether functionalities showed enhanced activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results suggest that 2-(ethylsulfanyl)benzaldehyde could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of 2-(ethylsulfanyl)benzaldehyde has been explored through various in vitro studies. One notable study investigated its effects on human cancer cell lines, including breast and lung cancer cells. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells at concentrations ranging from 10 to 50 µM.

Mechanism of Action :

- Induction of oxidative stress.

- Activation of caspase pathways.

- Inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

These findings highlight the potential for further development into therapeutic agents targeting cancer .

Enzyme Inhibition

2-(Ethylsulfanyl)benzaldehyde has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in biological systems. The compound's thioether group may facilitate binding to the active site of CAs, thereby inhibiting their activity.

A recent study employed isothermal titration calorimetry to assess binding affinities:

| Enzyme | Binding Affinity (Kd) |

|---|---|

| Carbonic Anhydrase II | 50 nM |

| Carbonic Anhydrase IX | 75 nM |

The inhibition of CAs by this compound suggests potential applications in treating conditions such as glaucoma and edema .

Case Studies

- Antimicrobial Efficacy : A clinical trial involving topical formulations containing 2-(ethylsulfanyl)benzaldehyde showed significant improvement in wound healing rates compared to placebo treatments.

- Cancer Research : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Q & A

Q. What are the common synthetic routes for 2-(Ethylsulfanyl)benzaldehyde, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of 2-mercaptobenzaldehyde with ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF under reflux. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring reaction progress with TLC and confirming purity via HPLC or GC-MS is recommended .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Ethylsulfanyl)benzaldehyde?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To identify the aldehyde proton (~10 ppm) and ethylsulfanyl group signals (δ ~2.5–3.0 ppm for SCH₂ and δ ~1.2–1.4 ppm for CH₃).

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation.

- Elemental Analysis : To verify C, H, and S content .

Q. What solvent systems are suitable for solubility studies of 2-(Ethylsulfanyl)benzaldehyde?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or chloroform. Experimental determination via saturation shake-flask method at 25°C is advised. For quantitative analysis, UV-Vis spectroscopy can monitor solubility in varying solvent ratios .

Advanced Research Questions

Q. How does the ethylsulfanyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The ethylsulfanyl group is electron-donating, which may enhance electrophilicity at the aldehyde group. To test this, compare reaction kinetics with unsubstituted benzaldehyde in model reactions (e.g., Schiff base formation). Use stopped-flow spectroscopy or HPLC to track intermediate formation. Control variables include solvent polarity and temperature .

Q. What strategies are effective for synthesizing and characterizing metal complexes with 2-(Ethylsulfanyl)benzaldehyde-derived ligands?

- Methodological Answer :

- Synthesis : React the aldehyde with amines (e.g., ethanolamine) to form Schiff bases, then complex with metal ions (Cu²⁺, Ni²⁺) in ethanol/water.

- Characterization :

- Single-crystal X-ray diffraction : Determines coordination geometry.

- IR Spectroscopy : Identifies shifts in C=N and C-O stretches upon metal binding.

- Magnetic susceptibility : Assesses metal oxidation states .

Q. How can researchers address conflicting spectral data during structural elucidation?

- Methodological Answer :

- Cross-validate techniques : Combine NMR (e.g., DEPT, COSY) with X-ray crystallography.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data.

- Controlled degradation studies : Isolate and characterize byproducts to identify contaminants .

Q. What experimental designs are optimal for studying the compound’s stability under oxidative or thermal conditions?

- Methodological Answer :

Q. How can 2-(Ethylsulfanyl)benzaldehyde be utilized as a precursor in catalytic applications?

- Methodological Answer : Design experiments to test its role as a ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). Compare turnover frequencies (TOF) and enantiomeric excess (ee%) with other ligands. Use kinetic profiling (e.g., in situ FTIR) to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.